4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-1-3-10(4-2-9)14-7-8(6-13)5-11(14)15/h1-4,8H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSZZNDKFJGOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Donor-Acceptor Cyclopropane Ring-Opening and Lactamization
Reaction Mechanism and Key Steps
The donor-acceptor (DA) cyclopropane strategy, pioneered for 1,5-disubstituted pyrrolidin-2-ones, offers a scalable route to the target compound. This method involves:
- Cyclopropane Activation : A DA cyclopropane bearing a 4-fluorophenyl donor group and an ester acceptor substituent undergoes Lewis acid-catalyzed ring-opening with a primary amine (e.g., benzylamine or alkylamine). Nickel perchlorate (Ni(ClO₄)₂) in toluene at reflux conditions facilitates this step.
- Lactamization : The resulting γ-amino ester intermediate undergoes intramolecular cyclization in the presence of acetic acid, forming the pyrrolidin-2-one core.
- Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes the ester group, yielding the 4-aminomethyl substituent.
Table 1: Optimization of DA Cyclopropane Route
Scope and Limitations
- Amine Compatibility : Aliphatic amines (e.g., cyclobutylamine) afford moderate yields (32–42%), while anilines require longer reaction times.
- Steric Effects : Bulky substituents on the cyclopropane reduce ring-opening efficiency.
- Diastereoselectivity : The ester group at C(3) induces diastereomer formation, necessitating chiral resolution for enantiopure products.
Stereoconservative Synthesis from Chiral Pyrrolidine Derivatives
Proline-Derived Pathway
This method leverages (R)- or (S)-proline as a chiral precursor to ensure stereochemical fidelity:
- O,N-Dialkylation : Proline undergoes sequential alkylation with 4-fluorobenzyl bromide, introducing the 1-(4-fluorophenyl) group.
- Aminolysis : The intermediate is treated with methylamine to install the aminomethyl moiety at C(4).
- Oxidation : Potassium permanganate (KMnO₄) oxidizes the pyrrolidine ring to the pyrrolidin-2-one.
Table 2: Stereoconservative Synthesis Parameters
| Step | Reagent/Condition | Optical Purity (%) | Reference |
|---|---|---|---|
| O,N-Dialkylation | 4-Fluorobenzyl Br, K₂CO₃, DMF | >95 | |
| Aminolysis | Methylamine, EtOH, 60°C | 88 | |
| Oxidation | KMnO₄, H₂O, 0°C | 90 |
Reductive Amination of 4-Oxopyrrolidine Derivatives
Methodology Overview
A two-step protocol converts 4-oxopyrrolidine precursors into the target compound:
- Ketone Formation : 4-Oxopyrrolidine is synthesized via ring-closing metathesis or oxidation of pyrrolidine.
- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the aminomethyl group.
Table 3: Reductive Amination Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Reducing Agent | NaBH₃CN (1.2 equiv) | 78 | |
| Solvent | MeOH, 25°C | — | |
| Ammonium Source | NH₄OAc (3 equiv) | — | |
| Reaction Time | 12 h | — |
Advantages and Challenges
- Chemoselectivity : NaBH₃CN selectively reduces imine intermediates without affecting the pyrrolidinone ring.
- Byproduct Formation : Over-reduction to pyrrolidine derivatives occurs if stoichiometry is imprecise.
Multi-Step Functionalization via Nucleophilic Substitution
Sequential Substitution Strategy
- Core Synthesis : Pyrrolidin-2-one is prepared via cyclization of γ-aminobutyric acid derivatives.
- 1-Position Functionalization : Ullmann coupling with 4-fluoroiodobenzene installs the fluorophenyl group using CuI/L-proline catalysis.
- 4-Position Amination : Mitsunobu reaction with phthalimide followed by hydrazinolysis introduces the aminomethyl group.
Table 4: Functionalization Reaction Conditions
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Ullmann Coupling | CuI, L-proline, DMSO, 90°C | 65 | |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 70 | |
| Hydrazinolysis | NH₂NH₂, EtOH, reflux | 85 |
Limitations
- Regioselectivity : Competing N-alkylation at the lactam nitrogen necessitates protective groups.
- Catalyst Cost : CuI/L-proline systems increase production expenses.
Comparative Analysis of Synthetic Routes
Table 5: Route Comparison
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| DA Cyclopropane | 42–68 | Moderate | High | Moderate |
| Stereoconservative | 88–90 | High | Medium | High |
| Reductive Amination | 78 | Low | Low | Low |
| Multi-Step Functionalization | 65–85 | Variable | Medium | Moderate |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted fluorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in medicinal chemistry, particularly due to the presence of the fluorine atom, which enhances biological activity and lipophilicity. This characteristic is crucial for improving the pharmacokinetic properties of drugs, making them more effective in biological systems.
Research indicates that 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one hydrochloride demonstrates notable biological activity against various targets. Compounds with similar structures have been studied for their effects on neurotransmitter transporters, specifically:
- Dopamine Transporter (DAT) : Analogous compounds have shown potent inhibition of DAT, suggesting potential applications in treating disorders like depression and attention deficit hyperactivity disorder (ADHD) .
- Norepinephrine Transporter (NET) : The compound also exhibits selective inhibition of NET, which may be beneficial for conditions such as anxiety and mood disorders .
Synthesis Methodologies
The synthesis of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic synthesis techniques. The following table summarizes key synthetic routes:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | N-Alkylation | Amines + Halides | Reflux in solvent |
| 2 | Cyclization | Ketones + Amines | Acidic conditions |
| 3 | Fluorination | Fluorinating agents | Controlled temperature |
These synthetic pathways facilitate the generation of diverse derivatives that can be further explored for their biological activities.
Antitumor Activity
In vitro studies have demonstrated that derivatives of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one exhibit significant antitumor effects. For instance, one study showed that a related compound inhibited the proliferation of A431 vulvar epidermal carcinoma cells by inducing apoptosis through caspase activation pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research has indicated that certain derivatives possess notable activity against Gram-positive bacteria, suggesting their potential as new antibiotic agents .
Neuropharmacological Effects
The neuropharmacological profile of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one has been explored in behavioral pharmacology studies. Some analogs have shown a time-dependent stimulation of locomotor activity in animal models, indicating potential applications in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds with target molecules, while the fluorophenyl group enhances its lipophilicity and ability to penetrate biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-1-phenylpyrrolidin-2-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-(Aminomethyl)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions.
4-(Aminomethyl)-1-(4-bromophenyl)pyrrolidin-2-one: Contains a bromine atom, leading to different steric and electronic effects.
Uniqueness
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one, often referred to as a pyrrolidine derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring with an aminomethyl substitution and a fluorophenyl moiety, which enhances its lipophilicity and biological interactions. The hydrochloride salt form improves its solubility, making it suitable for various biological studies and pharmaceutical applications.
Chemical Structure and Properties
The structural formula of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one is represented as follows:
This compound's unique features include:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
- Aminomethyl Group : Facilitates hydrogen bonding with biological targets.
- Fluorophenyl Moiety : Enhances lipophilicity, aiding in membrane penetration and interaction with various biomolecules.
The biological activity of 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group allows for hydrogen bonding, while the fluorophenyl group enhances the compound's overall reactivity and ability to penetrate biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various pharmacological effects .
Antimicrobial Activity
Research indicates that compounds similar to 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one exhibit significant antimicrobial properties. For example, studies have shown that pyrrolidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one | TBD | TBD |
| 1-Methylpyrrolidin-2-one | 10 | E. coli |
| 4-Amino-1-benzylpyrrolidin-2-one | 5 | S. aureus |
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. Preliminary studies suggest that structural modifications can lead to enhanced DPP-4 inhibitory activity, indicating a promising avenue for diabetes treatment .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine showed potent antibacterial activity against various strains, including resistant strains like MRSA. The presence of the fluorine atom was found to enhance the antibacterial efficacy compared to non-fluorinated analogs .
- DPP-4 Inhibition : In vitro evaluations have shown that certain derivatives exhibit IC50 values in the low nanomolar range for DPP-4 inhibition, suggesting their potential use in managing type 2 diabetes .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, supporting the hypothesis that these compounds can effectively modulate biological pathways relevant to disease treatment .
Q & A
Q. What advanced techniques validate the compound’s interaction with biological targets, such as GPCRs or ion channels?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
